1,1,2,3,3-Pentachloropropane

Description

Properties

IUPAC Name |

1,1,2,3,3-pentachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANVCEBTPSTUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164698 | |

| Record name | Propane, 1,1,2,3,3-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15104-61-7 | |

| Record name | 1,1,2,3,3-Pentachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15104-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,2,3,3-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015104617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,2,3,3-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3-Pentachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,2,3,3-Pentachloropropane chemical properties and structure

An In-depth Technical Guide to 1,1,2,3,3-Pentachloropropane: Chemical Properties and Structure

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated hydrocarbon of interest to researchers and professionals in the chemical and pharmaceutical sciences. This document delves into its fundamental chemical and physical properties, molecular structure, spectroscopic signature, and safety considerations. The information presented herein is synthesized from authoritative databases and peer-reviewed sources to ensure scientific accuracy and reliability.

Molecular Structure and Chemical Identity

This compound is a chlorinated derivative of propane.[1] Its structure consists of a three-carbon backbone with five chlorine atoms distributed across the first, second, and third carbon positions.[1] Specifically, two chlorine atoms are attached to each of the terminal carbons (C1 and C3), and one chlorine atom is bonded to the central carbon (C2).[1] This arrangement gives rise to its distinct chemical properties and reactivity.

The IUPAC name for this compound is this compound.[2] It is identified by the CAS Registry Number 15104-61-7.[3] The molecular formula is C₃H₃Cl₅, and it has a molecular weight of approximately 216.32 g/mol .[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 15104-61-7 | NIST WebBook[3] |

| Molecular Formula | C₃H₃Cl₅ | PubChem[2] |

| Molecular Weight | 216.321 g/mol | NIST WebBook[3] |

| InChI | InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3H | PubChem[2] |

| InChIKey | PANVCEBTPSTUEL-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C(C(Cl)Cl)(C(Cl)Cl)Cl | PubChem[2] |

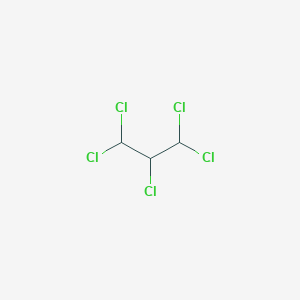

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Density | 1.589 g/cm³ | ChemicalBook[5] |

| Flash Point | 79.9 °C | ChemicalBook[5] |

| Vapor Pressure | 0.351 mmHg at 25°C | ChemicalBook[5] |

| Kovats Retention Index | 1118.9, 1119 (Standard non-polar) | PubChem[2][6] |

The product is reported to be stable under normal handling and storage conditions.[7]

Spectroscopic Characterization

Spectroscopic data is fundamental to confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different chemical environments of the protons.[1] The hydrogen atoms on the terminal carbons are more deshielded due to the presence of two adjacent chlorine atoms.[1]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[2][8]

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern in the mass spectrum is a characteristic fingerprint of the molecule, with prominent peaks observed at m/z values of 96, 83, and 143.[2]

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[9][10] The IR spectrum reveals characteristic vibrational frequencies corresponding to the C-H and C-Cl bonds within the molecule.

The following workflow outlines a typical procedure for the spectroscopic characterization of a chemical sample like this compound.

Caption: Experimental workflow for spectroscopic characterization.

Synthesis and Reactivity

The reactivity of polychlorinated alkanes is often characterized by dehydrochlorination reactions. For example, the dehydrochlorination of 1,1,1,3,3-pentachloropropane has been studied and can be promoted by halide anions to produce tetrachloropropene isomers.[12] It is plausible that this compound would undergo similar elimination reactions under appropriate basic conditions.

Safety and Handling

This compound is classified as toxic if swallowed.[5][7] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[7] The compound is toxic to aquatic life with long-lasting effects.[7]

Table 3: GHS Hazard Information for this compound

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | SynQuest Labs[7], ECHA[6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | SynQuest Labs[7] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | SynQuest Labs[7] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | SynQuest Labs[7] |

| Hazardous to the aquatic environment, acute hazard | Category 2 | H401: Toxic to aquatic life | SynQuest Labs[7] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | SynQuest Labs[7] |

When handling this chemical, it is imperative to use personal protective equipment, including safety goggles, chemical-resistant gloves, and appropriate respiratory protection.[5] Work should be conducted in a well-ventilated area, such as a fume hood.[7] In case of fire, thermal decomposition may generate hazardous products like carbon oxides and hydrogen chloride.[7]

Applications and Uses

This compound is primarily used in laboratory settings for scientific research and development.[7] It can serve as a chemical intermediate in the synthesis of other compounds. Its well-defined structure and reactivity make it a useful model compound for studying the properties and reactions of polychlorinated alkanes.

Conclusion

This compound is a significant compound for specialized research applications. A thorough understanding of its chemical structure, physicochemical properties, and spectroscopic profile is essential for its effective and safe use. The data compiled in this guide from authoritative sources provides a solid foundation for researchers and drug development professionals working with this and related halogenated compounds.

References

-

PubChem. This compound | C3H3Cl5 | CID 27027. [Link][2][6][13]

-

Study.com. Draw a structure for the NMR spectra, identify each peak within the spectra. 4 NMR this compound. [Link][1]

-

NIST Chemistry WebBook. Propane, 1,1,2,3,3-pentachloro-. [Link][3][9][10][14]

-

ResearchGate. Synthesis of 1,1,1,3,3-pentachloropropane. [Link][11]

-

ResearchGate. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride. [Link][12]

Sources

- 1. homework.study.com [homework.study.com]

- 2. This compound | C3H3Cl5 | CID 27027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C3H3Cl5 | CID 27027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound(15104-61-7) 1H NMR [m.chemicalbook.com]

- 9. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

- 10. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C3H3Cl5 | CID 27027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

A Comprehensive Technical Guide to 1,1,2,3,3-Pentachloropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical compound 1,1,2,3,3-pentachloropropane, including its chemical identity, physical and chemical properties, synthesis, analytical methodologies, and safety and handling protocols. This document is intended to serve as a technical resource for professionals in research and development.

Section 1: Chemical Identity and Properties

This compound is a halogenated hydrocarbon. Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15104-61-7 | [1][2][3][4] |

| Molecular Formula | C₃H₃Cl₅ | [1][3] |

| Molecular Weight | 216.32 g/mol | [1][3] |

| Appearance | Colorless clear liquid | [4] |

| Odor | Slight pesticide-like odor | [4] |

| Boiling Point | 205.8°C at 760 mmHg | [1] |

| Melting Point | -10°C | [1] |

| Density | 1.589 g/cm³ | [1] |

| Flash Point | 79.9°C | [1] |

| InChI Key | PANVCEBTPSTUEL-UHFFFAOYSA-N | [3] |

Section 2: Synthesis of Pentachloropropanes

A patented process for the production of 1,1,1,3,3-pentachloropropane involves reacting carbon tetrachloride and vinyl chloride in the presence of a catalyst mixture that includes an organophosphate solvent, iron metal, and ferric chloride[4]. This isomer serves as a crucial intermediate in the synthesis of HFC-245fa, a refrigerant[4].

A general laboratory-scale synthesis for 1,1,1,3,3-pentachloropropane is described as a radical addition reaction catalyzed by cuprous chloride[3]. The optimized conditions for this synthesis are reported as follows:

-

Solvent: Acetonitrile (10-20% of total reaction mass)

-

Reactant Molar Ratio (CCl₄:VnCl): 1:0.3-0.4

-

Reaction Temperature: 110-125°C

-

Reaction Pressure: 0.5-1.0 MPa

-

Reaction Time: 5-8 hours

-

Catalyst: Cuprous chloride (1.5-3.5% of the mass of vinyl chloride)

-

Catalyst Promoter: Triethanolamine (equal mass to cuprous chloride)

Under these conditions, a yield of 72% with a product purity of 98% for 1,1,1,3,3-pentachloropropane has been reported[3].

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of pentachloropropane isomers.

Section 3: Analytical Methodologies

The characterization and quantification of this compound can be achieved through various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like pentachloropropanes. While a specific method for this compound is not detailed, methods for similar compounds like 1,2,3-trichloropropane can be adapted. A common approach involves purge and trap concentration followed by GC-MS analysis[5].

A general GC-MS protocol would involve:

-

Sample Preparation: Dissolving the sample in a suitable volatile solvent.

-

Injection: Introducing a small volume of the sample into the GC inlet.

-

Separation: Utilizing a capillary column (e.g., a DB-5ms or equivalent) with a temperature program to separate the components of the sample.

-

Detection: Identifying the compound based on its mass spectrum and retention time. The NIST WebBook provides mass spectral data for this compound[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide valuable information about the connectivity of atoms in this compound. The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule, with their chemical shifts and coupling patterns providing structural insights[7]. Spectral data for this compound is available in various databases[8].

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H and C-Cl bonds. The NIST WebBook provides an IR spectrum for this compound[9].

Analytical Workflow Diagram

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. oxychem.com [oxychem.com]

- 5. ysi.com [ysi.com]

- 6. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

- 7. homework.study.com [homework.study.com]

- 8. This compound(15104-61-7) 1H NMR spectrum [chemicalbook.com]

- 9. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

An In-Depth Technical Guide to 1,1,2,3,3-Pentachloropropane: Synthesis, Discovery, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1,1,2,3,3-pentachloropropane (CAS No. 15104-61-7), a lesser-known chlorinated hydrocarbon. While its close isomers have found utility as intermediates in the synthesis of refrigerants and other fluorinated compounds, this compound remains a compound of primarily academic and research interest. This document delves into the plausible, albeit not widely documented, synthetic pathways, its likely discovery within the broader context of polyhalogenated alkane research, and a detailed exposition of its physicochemical and spectroscopic properties. Safety protocols and handling procedures are also outlined to ensure its responsible use in a laboratory setting. This guide is intended for researchers, synthetic chemists, and professionals in drug development who may encounter or have an interest in this unique molecule.

Introduction and Discovery

The discovery of this compound is not marked by a singular, seminal publication but is rather understood as a part of the broader exploration of chlorinated propanes that began in the mid-20th century. The exhaustive chlorination of propane and its derivatives leads to a complex mixture of isomers, and it is within this context that this compound was likely first isolated and characterized. Unlike its isomer, 1,1,1,3,3-pentachloropropane, which has been investigated as a precursor to the refrigerant HFC-245fa, the 1,1,2,3,3-isomer has not found significant industrial application to date. Its primary relevance lies in the study of structure-property relationships among halogenated alkanes and as a potential, though not widely utilized, building block in organic synthesis.

Plausible Synthetic Pathways: A Discussion of Non-Selective Chlorination

A specific, high-yield, and selective synthesis for this compound is not well-documented in readily accessible chemical literature. The majority of published synthetic efforts for pentachloropropanes focus on the 1,1,1,3,3-isomer. However, based on the fundamental principles of free-radical halogenation, a plausible, non-selective route to this compound can be postulated through the exhaustive photochlorination of propane or the further chlorination of trichloropropane isomers.

The free-radical chlorination of alkanes is a chain reaction involving initiation, propagation, and termination steps. The reaction of propane with chlorine in the presence of UV light is known to produce a mixture of mono-, di-, and trichlorinated propanes, with the isomer distribution being dependent on the relative reactivity of primary versus secondary hydrogens.[1][2] Further chlorination of this mixture would be expected to yield a variety of tetrachloro- and pentachloropropane isomers, including this compound.

A more targeted, yet still likely unselective, approach would involve the photochlorination of a specific trichloropropane isomer, such as 1,1,3-trichloropropane. The rationale behind this is the further substitution of hydrogen atoms with chlorine under free-radical conditions.

Postulated Experimental Protocol for Non-Selective Synthesis

The following protocol is a generalized procedure based on known methods for free-radical chlorination of alkanes and should be considered a starting point for the non-selective synthesis of this compound. The actual yield of the desired isomer is expected to be low, and significant effort in purification would be required.

Reaction Scheme:

Step-by-Step Methodology:

-

Reactor Setup: A quartz reaction vessel equipped with a gas inlet, a condenser, a thermometer, and a magnetic stirrer is assembled. The reactor should be placed in a well-ventilated fume hood and shielded from ambient light. A UV lamp (e.g., a high-pressure mercury lamp) is positioned to irradiate the reaction vessel.

-

Reactant Introduction: The reaction vessel is charged with a suitable chlorinated solvent (e.g., carbon tetrachloride) that is inert under the reaction conditions. Gaseous propane is then bubbled through the solvent at a controlled rate.

-

Initiation: The UV lamp is turned on to initiate the chlorination reaction.

-

Chlorine Addition: Chlorine gas is slowly introduced into the reaction mixture through the gas inlet. The flow rate of chlorine should be carefully controlled to maintain a slight excess relative to the propane feed. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a cooling bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) analysis of aliquots taken from the reaction mixture. The appearance of various chlorinated propane peaks will be observed.

-

Workup: Once the desired level of chlorination is achieved (as determined by GC), the UV lamp is turned off, and the feeds of propane and chlorine are stopped. The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

-

Purification: The resulting mixture of chlorinated propanes is a complex one. The separation of this compound from its isomers would require fractional distillation under reduced pressure. Due to the likely close boiling points of the various isomers, this separation would be challenging and may require a highly efficient distillation column.

Causality Behind Experimental Choices:

-

UV Light: Provides the energy to initiate the homolytic cleavage of chlorine molecules into chlorine radicals, which are essential for the propagation of the free-radical chain reaction.

-

Excess Chlorine: Driving the reaction towards higher degrees of chlorination to favor the formation of pentachloropropanes.

-

Inert Solvent: To facilitate heat dissipation and maintain a homogenous reaction mixture.

-

Fractional Distillation: The primary method for separating volatile liquid components with different boiling points.

Physicochemical and Spectroscopic Properties

The unambiguous identification of this compound relies on a combination of its physical properties and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 15104-61-7 | PubChem[3] |

| Molecular Formula | C3H3Cl5 | PubChem[3] |

| Molecular Weight | 216.32 g/mol | PubChem[3] |

| Appearance | Colorless liquid (presumed) | - |

| IUPAC Name | This compound | PubChem[3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

-

Mass Spectrometry: The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of C-H and C-Cl bonds, as well as the overall fingerprint of the molecule.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms in the molecule.

Safety and Handling

As with all polychlorinated hydrocarbons, this compound should be handled with extreme caution in a well-ventilated laboratory fume hood.

Hazard Identification:

-

Toxicity: While specific toxicological data for this compound is limited, it should be treated as a potentially toxic and carcinogenic compound, similar to other polychlorinated alkanes.

-

Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an organic vapor cartridge may be necessary.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing yet understudied member of the chlorinated propane family. While a selective and high-yield synthetic route remains elusive in the current body of scientific literature, its formation through non-selective free-radical chlorination of propane is a plausible, though impractical, method of preparation. The characterization of this compound is well-established through various spectroscopic techniques. For researchers in the fields of synthetic chemistry and drug development, this compound serves as a reminder of the vast and sometimes sparsely explored landscape of chemical space. Further investigation into selective synthetic methodologies could unlock its potential as a unique building block for novel chemical entities.

References

[1] Chemistry LibreTexts. (2019, June 5). 15.5 Chlorination of Other Alkanes. Retrieved from [Link] [2] Master Organic Chemistry. (2013, September 17). Monochlorination Isomers Produced From Free Radical Reactions. Retrieved from [Link] [4] National Institute of Standards and Technology. (n.d.). Propane, 1,1,2,3,3-pentachloro-. In NIST Chemistry WebBook. Retrieved from [Link] [3] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,1,2,3,3-Pentachloropropane: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 1,1,2,3,3-pentachloropropane, a halogenated hydrocarbon of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its core physical and chemical properties, explores potential synthetic routes and chemical reactivity, outlines established analytical methodologies, and discusses its toxicological profile.

Introduction and Chemical Identity

This compound (CAS No. 15104-61-7) is a chlorinated derivative of propane.[1] Its structure, featuring five chlorine atoms distributed across the three-carbon backbone, imparts specific chemical and physical characteristics that are critical to its behavior and potential applications. Understanding these fundamental properties is paramount for its safe handling, effective use in synthesis, and accurate analysis.

The molecular structure of this compound is illustrated below. The arrangement of chlorine atoms, particularly the dichloro groups at positions 1 and 3 and a single chlorine at the central carbon, influences its polarity, reactivity, and spectroscopic signature.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. These properties dictate its behavior in various solvents, its volatility, and its stability under different conditions.

| Property | Value | Source |

| CAS Number | 15104-61-7 | [1] |

| Molecular Formula | C₃H₃Cl₅ | [1] |

| Molecular Weight | 216.32 g/mol | [1] |

| Boiling Point | 198-205.8 °C at 760 mmHg | |

| Melting Point | -10 °C | |

| Density | 1.589 - 1.63 g/cm³ | |

| Vapor Pressure | 0.351 mmHg at 25°C | |

| Flash Point | 79.9 °C | |

| Refractive Index | 1.5131 | |

| LogP (Octanol-Water Partition Coefficient) | 3.20120 |

These properties suggest that this compound is a dense, relatively non-volatile liquid at room temperature with limited solubility in water. Its high LogP value indicates a preference for nonpolar environments, a crucial consideration in drug development and environmental fate studies.

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are not widely published, its synthesis can be inferred from established methods for producing other polychlorinated propanes. A common approach involves the radical addition of a polychlorinated methane, such as carbon tetrachloride, to a chlorinated alkene.

For instance, the synthesis of the isomeric 1,1,1,3,3-pentachloropropane is achieved through the radical addition of carbon tetrachloride to vinyl chloride in the presence of a cuprous chloride catalyst.[2] A similar strategy could likely be adapted for the synthesis of this compound, potentially by using a different chlorinated alkene precursor.

Caption: Generalized radical addition pathway for the synthesis of polychlorinated propanes.

The chemical reactivity of this compound is largely dictated by the presence of multiple carbon-chlorine bonds. It is generally a stable compound but is incompatible with strong oxidizing agents.[3] Key reactions that this class of compounds can undergo include:

-

Dehydrochlorination: The elimination of hydrogen chloride (HCl) to form tetrachloropropene isomers is a probable reaction, especially in the presence of a base. Studies on the dehydrochlorination of 1,1,1,3,3-pentachloropropane have shown that the reaction can be promoted by halide anions, with fluoride showing the best reactivity.[4] This suggests that this compound could similarly yield various tetrachloropropene isomers depending on the reaction conditions and the specific hydrogen and chlorine atoms that are eliminated.

-

Nucleophilic Substitution: The chlorine atoms in this compound can potentially be displaced by nucleophiles.[5][6] The reaction kinetics and mechanism (Sₙ1 or Sₙ2) would depend on the structure of the substrate, the nature of the nucleophile, the leaving group ability, and the solvent.[5]

Analytical Methodologies

The accurate identification and quantification of this compound are crucial for quality control, reaction monitoring, and toxicological studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Separation

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. The NIST WebBook provides mass spectral data for this compound, which can be used for its identification.[7]

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or in situations where derivatization is desirable, HPLC can be a suitable analytical method. Reverse-phase HPLC with a UV detector is a common setup for the analysis of chlorinated hydrocarbons.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are invaluable for the structural elucidation of this compound. The ¹H NMR spectrum is expected to show distinct signals for the protons on the propane backbone, with chemical shifts and coupling patterns providing information about their chemical environment.[8] Similarly, the ¹³C NMR spectrum will show resonances for the three carbon atoms, with their chemical shifts being influenced by the number of attached chlorine atoms.[1]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H and C-Cl bonds within the molecule, providing a functional group fingerprint.[1]

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of this compound using GC-MS. The specific parameters may need to be optimized for the instrument and application.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) for identification. Quantitation can be performed using an internal or external standard.

Caption: A generalized workflow for the GC-MS analysis of this compound.

Toxicology and Safety

This compound is classified as toxic if swallowed.[3] It is also reported to cause skin and eye irritation and may cause respiratory irritation.[3] Due to the limited toxicological data available for this specific isomer, it is prudent to handle it with the care afforded to other polychlorinated hydrocarbons. The toxicology of related compounds, such as other polychlorinated propanes and biphenyls, suggests potential for a range of adverse health effects, including impacts on the liver, nervous system, and reproductive system.[9][10][11][12][13]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Applications and Future Directions

While specific industrial applications for this compound are not well-documented, its structural similarity to other commercially relevant polychlorinated alkanes suggests potential uses as:

-

A chemical intermediate: The synthesis of refrigerants, solvents, and other specialty chemicals often involves polychlorinated intermediates. For example, 1,1,1,3,3-pentachloropropane is a precursor in the manufacture of HFC-245fa, a blowing agent and refrigerant.[14]

-

A research chemical: Its unique structure makes it a valuable compound for studying the structure-activity relationships of chlorinated hydrocarbons, including their environmental fate and toxicological mechanisms.

Further research is needed to fully elucidate the chemical reactivity, potential applications, and comprehensive toxicological profile of this compound. Such studies will be instrumental in guiding its safe and effective use in the scientific community.

References

- US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane - Google P

-

This compound | C3H3Cl5 | CID 27027 - PubChem. (URL: [Link])

-

Synthesis of 1,1,1,3,3-pentachloropropane - ResearchGate. (URL: [Link])

-

Kinetics of synthesis of 1, 1, 1, 3, 3-pentachloropropane - ResearchGate. (URL: [Link])

-

Draw a structure for the NMR spectra, identify each peak within the spectra. 4 NMR this compound. (URL: [Link])

-

1,1,2,2,3,3-Pentachloropropane | C3HCl5 | CID 12634376 - PubChem. (URL: [Link])

-

Propane, 1,1,2,3,3-pentachloro- - the NIST WebBook. (URL: [Link])

-

Toxicological Profile for 1,2,3-Trichloropropane - CDC. (URL: [Link])

-

This compound | C3H3Cl5 | CID 27027 - PubChem. (URL: [Link])

-

Dehydrochlorination of 1,1,1,3,3-Pentachloropropane Promoted by Fluoride - ResearchGate. (URL: [Link])

-

UNITED STATES DEPARTMENT OF THE INTERIOR GEOLOGICAL SURVEY DETERMINATION OF PENTACHLOROPHENOL IN WATER AND AQUIFER SEDIMENTS BY. (URL: [Link])

-

1,1,1,2,3-Pentachloro-propane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

1,1,2,3,3-Pentachloro-1-propene | C3HCl5 | CID 15338 - PubChem. (URL: [Link])

-

1,1,2,2,3-Pentachloropropane - LookChem. (URL: [Link])

-

Preparation of 1,1,1,3,3-pentachlorobutane and 1,1,1,3,3-pentafluorobutane - Justia Patents. (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

-

Organic Chemistry. (URL: [Link])

-

2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). (URL: [Link])

-

Interpretation of mass spectra. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

PENTACHLOROPHENOL Method no.: 39 Matrix: Air Target concentration: 0.5 mg/m3 (OSHA PEL/TWA) Procedure: Samples are collected by. (URL: [Link])

-

Determination of trace pentachlorophenol (PCP) in wastewater using solid phase extraction - Prime Scholars. (URL: [Link])

-

HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf. (URL: [Link])

-

9.2: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (URL: [Link])

-

Toxicology, Structure-Function Relationship, and Human and Environmental Health Impacts of Polychlorinated Biphenyls: Progress and Problems - ResearchGate. (URL: [Link])

-

Determination of pentachlorophenol and its sodium salt residue in eggs using d-SPE method coupled with UPLC-MS/MS - ResearchGate. (URL: [Link])

-

Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PubMed. (URL: [Link])

-

Molecular mechanisms involved in the toxic effects of polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs) - PubMed. (URL: [Link])

-

Methods for determination of hexachlorobenzene and pentachlorophenol in soil samples - PubMed. (URL: [Link])

-

Toxicological Profile for Pentachlorophenol - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: [Link])

-

Learn about Polychlorinated Biphenyls | US EPA. (URL: [Link])

-

CID 159687393 | C6H6Cl10 - PubChem - NIH. (URL: [Link])

-

1,1,1,2,3-Pentachloropropane | C3H3Cl5 | CID 13454491 - PubChem - NIH. (URL: [Link])

-

A highly chemo- and regioselective synthesis of heterocyclic [3.3.3]propellanes via sequential multicomponent reactions in water - PubMed Central. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. (URL: [Link])

Sources

- 1. This compound | C3H3Cl5 | CID 27027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

- 8. homework.study.com [homework.study.com]

- 9. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms involved in the toxic effects of polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. US20080091053A1 - Process for the manufacture of 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,1,2,3,3-Pentachloropropane

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Molecular Blueprint

1,1,2,3,3-Pentachloropropane (CAS No. 15104-61-7) is a halogenated hydrocarbon with the molecular formula C₃H₃Cl₅.[1][2] As with many chlorinated alkanes, its utility in industrial processes and chemical synthesis necessitates unambiguous methods for its identification and quality assurance. The complexity introduced by five heavy, electronegative chlorine atoms on a short propane chain creates a unique spectroscopic fingerprint. This guide provides an in-depth analysis of this fingerprint through the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Understanding the spectroscopic data is not merely an academic exercise; it is fundamental for researchers in synthesis, environmental scientists tracking halogenated compounds, and quality control professionals ensuring feedstock purity. Each technique offers a unique and complementary perspective, and when combined, they provide a definitive structural confirmation. This document is structured to first examine the molecule's inherent structural properties and then explore how these properties manifest in each spectroscopic domain.

Molecular Structure and Symmetry

The foundation of any spectral interpretation is a thorough understanding of the molecule's structure. This compound possesses a symmetrical architecture that is crucial for predicting its NMR spectra. The central carbon (C2) is bonded to a single hydrogen and a chlorine atom, while the terminal carbons (C1 and C3) are chemically equivalent, each bonded to one hydrogen and two chlorine atoms.

This symmetry dictates that the two terminal CHCl₂ groups are chemically and magnetically equivalent. Consequently, the three protons and three carbons in the molecule give rise to fewer spectral signals than the molecular formula might initially suggest.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic environments of atomic nuclei, providing detailed information about molecular structure and connectivity. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR Spectroscopy: Probing Proton Environments

Field Insight: The primary determinant of the proton chemical shifts in this molecule is the powerful electron-withdrawing (inductive) effect of the chlorine atoms. This effect "deshields" the nearby protons, shifting their resonance signals significantly downfield compared to a non-halogenated alkane.

Expected Spectrum: Due to the molecule's symmetry, the two protons on C1 and C3 (Hᵃ) are chemically equivalent, and the single proton on C2 (Hᵇ) represents a distinct environment. Therefore, we anticipate two signals in the ¹H NMR spectrum.[3]

-

Signal (Hᵃ): The two equivalent protons on the terminal CHCl₂ groups. This signal will be split into a doublet by the adjacent Hᵇ proton.

-

Signal (Hᵇ): The single proton on the central CHCl group. This signal will be split into a triplet by the two equivalent Hᵃ protons.

The integration ratio of these signals will be 2:1 (Hᵃ:Hᵇ), confirming the proton count in each unique environment.

Caption: Spin-spin coupling relationships in this compound.

¹H NMR Data Summary

| Signal Assignment | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) |

| Hᵃ (2H, CHCl₂) | 2 | Doublet (d) | 6.0 - 6.5 |

| Hᵇ (1H, CHCl) | 1 | Triplet (t) | 4.5 - 5.0 |

| Note: Exact chemical shifts can vary based on solvent and instrument frequency. The values provided are estimates based on the principles of substituent effects. |

¹³C NMR Spectroscopy: The Carbon Backbone

Field Insight: In proton-decoupled ¹³C NMR, each unique carbon environment produces a single, sharp peak. Similar to ¹H NMR, the chemical shifts are heavily influenced by the attached chlorine atoms, with carbons bonded to more chlorines appearing further downfield.

Expected Spectrum: The molecular symmetry results in two distinct carbon environments: the equivalent terminal carbons (C1, C3) and the central carbon (C2).

-

Signal 1: Corresponds to C1 and C3 (CHCl₂ groups).

-

Signal 2: Corresponds to C2 (CHCl group).

¹³C NMR Data Summary

| Signal Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |

| C1, C3 (CHCl₂) | 75 - 85 | Deshielded by two directly attached chlorine atoms. |

| C2 (CHCl) | 65 - 75 | Deshielded by one chlorine and adjacent CHCl₂ groups. |

| Note: Data is estimated. Reference spectra from databases like SpectraBase should be consulted for exact values.[4] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Use a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 300 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS reference signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

Field Insight: IR spectroscopy is exceptionally useful for identifying functional groups. In this molecule, the most diagnostic absorptions will be the C-H stretching and, most importantly, the strong C-Cl stretching vibrations in the fingerprint region.

Expected Spectrum: The IR spectrum will be characterized by a few key features:

-

C-H Stretching: Weak to medium absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is also attached to an electronegative atom.

-

C-H Bending: Bending (scissoring, wagging) vibrations are expected in the 1450-1200 cm⁻¹ range.

-

C-Cl Stretching: The most prominent feature will be one or more very strong absorption bands in the 800-600 cm⁻¹ region. The presence of multiple chlorine atoms (geminal and vicinal) will likely result in a complex and intense absorption pattern in this area, which is highly characteristic of the molecule.

Key IR Absorption Bands (Gas Phase) Data sourced from the NIST Chemistry WebBook.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3040 | Weak | C-H Stretch |

| ~1270 | Medium | C-H Bend |

| ~775 | Strong | C-Cl Stretch |

| ~680 | Strong | C-Cl Stretch |

Experimental Protocol for IR Data Acquisition (FTIR-ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Data Processing: The resulting spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance IR spectrum.

Mass Spectrometry (MS)

Field Insight: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight and the fragmentation pattern, which offers clues to the molecule's structure. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is the most powerful diagnostic tool.

Expected Spectrum:

-

Molecular Ion (M⁺): The molecular weight of C₃H₃Cl₅ is approximately 216 g/mol .[1] The molecular ion peak will be a cluster of peaks (M, M+2, M+4, M+6, M+8, M+10) reflecting the statistical distribution of the five chlorine atoms being either ³⁵Cl or ³⁷Cl. The parent ion cluster may be weak or absent due to the molecule's propensity to fragment.

-

Fragmentation: Halogenated alkanes readily fragment through the loss of a halogen radical (Cl•) or hydrogen halide (HCl). Subsequent fragmentations are also common. Analysis of the major fragment ions is key to confirming the structure.

Major Fragments from EI-MS Data sourced from NIST and PubChem databases.[1][2]

| m/z (for ³⁵Cl) | Relative Intensity | Proposed Fragment Ion |

| 179 | Moderate | [M-Cl]⁺ / [C₃H₃Cl₄]⁺ |

| 143 | High | [C₃H₂Cl₃]⁺ |

| 96 | High (Base Peak) | [C₂HCl₂]⁺ |

| 83 | High | [CHCl₂]⁺ |

digraph "MS_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124"];M [label="[C₃H₃Cl₅]⁺˙\n m/z 216 (calc.)"]; F1 [label="[C₃H₃Cl₄]⁺\n m/z 179"]; F2 [label="[C₃H₂Cl₃]⁺\n m/z 143"]; F3 [label="[C₂HCl₂]⁺\n m/z 96\n(Base Peak)"]; F4 [label="[CHCl₂]⁺\n m/z 83"];

M -> F1 [label="- Cl•"]; F1 -> F2 [label="- HCl"]; M -> F3 [label="- CHCl₂•"]; M -> F4 [label="- C₂H₂Cl₃•"]; }

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or hexane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation: Inject 1 µL of the sample solution into the GC. Use a non-polar capillary column (e.g., DB-5ms) and a suitable temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate the analyte from any impurities.

-

MS Detection: As the compound elutes from the GC column, it enters the MS ion source. Set the electron energy to 70 eV. Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the GC peak corresponding to the analyte. Analyze the mass spectrum associated with that peak, identifying the molecular ion cluster (if present) and the major fragment ions and their isotopic patterns.

Integrated Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.

Caption: Workflow showing how complementary data leads to structural confirmation.

The Mass Spectrum confirms the molecular formula (C₃H₃Cl₅) through its molecular weight and the highly characteristic chlorine isotopic pattern. The fragmentation pattern, showing losses of Cl and HCl, is consistent with a chlorinated alkane. The IR Spectrum confirms the presence of C-H and C-Cl bonds and the absence of other functional groups (like C=O or O-H). Finally, the NMR Spectra provide the definitive structural framework. The ¹H and ¹³C NMR data, revealing exactly two types of proton and two types of carbon environments, perfectly match the symmetrical structure of this compound and rule out other isomers (e.g., 1,1,1,2,3-pentachloropropane). Together, these data points provide an unassailable confirmation of the analyte's identity and structure.

References

-

National Institute of Standards and Technology. (n.d.). Propane, 1,1,2,3,3-pentachloro-. In NIST Chemistry WebBook. Retrieved from [Link][1]

-

National Institute of Standards and Technology. (n.d.). Propane, 1,1,2,3,3-pentachloro- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link][5]

-

SpectraBase. (n.d.). 1,1,1,2,3-Pentachloro-propane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Study.com. (n.d.). Draw a structure for the NMR spectra, identify each peak within the spectra. 4 NMR this compound. Retrieved from [Link][3]

Sources

- 1. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

- 2. This compound | C3H3Cl5 | CID 27027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

- 6. This compound | C3H3Cl5 | CID 27027 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preamble: A Note on Data Scarcity and a Precautionary Approach

An In-depth Technical Guide to the Health and Safety of 1,1,2,3,3-Pentachloropropane

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. These characteristics influence its behavior in the laboratory, its potential for environmental dispersion, and its interaction with biological systems.

| Property | Value | Source |

| CAS Number | 15104-61-7 | [1] |

| Molecular Formula | C₃H₃Cl₅ | [1] |

| Molecular Weight | 216.32 g/mol | [2] |

| Physical State | Liquid | [1] |

| Boiling Point | 198 °C | [1] |

| Melting Point | -10 °C | [1] |

| Density | 1.589 g/cm³ (at 25°C) | [2] |

| Vapor Pressure | 0.351 mmHg (at 25°C) | [2] |

| Refractive Index | 1.5124 (at 20°C) | [1] |

Section 2: Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary routes of occupational exposure are inhalation of vapors and dermal contact.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | Category 2 | H401: Toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |

| Source:[1] |

Expert Insight: The classification "Acute Toxicity, Oral, Category 3" is significant. The Acute Toxicity Estimate (ATE) for oral exposure is 100 mg/kg body weight[1]. This places the compound in a high-toxicity bracket, necessitating stringent controls to prevent ingestion, which could occur via contaminated hands. The skin and respiratory irritation classifications underscore the need for handling this chemical within a certified chemical fume hood and with appropriate personal protective equipment at all times.

Section 3: Toxicological Profile and Mechanistic Insights

Direct toxicological studies on this compound are limited. Therefore, it is scientifically prudent to consider the toxicology of closely related, well-studied analogues like 1,2,3-trichloropropane (TCP).

Target Organ Toxicity

-

Liver and Kidneys: Studies on the isomeric 1,1,2,2,3-pentachloropropane and other chlorinated propanes consistently identify the liver and kidneys as primary target organs. Inhalation exposure to 5 ppm of 1,1,2,2,3-pentachloropropane for 13 weeks caused degenerative changes in the liver and kidneys of rats[3]. It is highly probable that this compound exhibits similar hepatotoxic and nephrotoxic effects. The mechanism likely involves metabolic activation to reactive intermediates within these organs[4].

-

Respiratory System: As indicated by its GHS classification, the compound is an irritant to the respiratory tract[1]. Acute inhalation may lead to inflammation and discomfort.

-

Central Nervous System (CNS): Chlorinated hydrocarbons as a class are known neurotoxins that can interfere with nerve impulse transmission, leading to CNS depression[5].

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: The Safety Data Sheet for this compound states it is "Not classified" as a carcinogen[1]. This should not be interpreted as proof of non-carcinogenicity. It typically indicates a lack of specific data. The structural analogue 1,2,3-trichloropropane is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program[6][7]. It is a potent, multi-site carcinogen in animal studies, inducing tumors in the oral mucosa, forestomach, liver, kidneys, and mammary glands[8][9]. Given these findings, it is imperative to handle this compound as a suspected carcinogen .

-

Mutagenicity: Data is lacking for this specific compound. However, 1,2,3-trichloropropane and its metabolites have demonstrated genotoxic effects in vitro[7].

-

Reproductive Toxicity: The SDS states "Not classified"[1]. Studies on related compounds have shown some potential for reproductive effects at high doses, but the evidence is not conclusive[3].

Postulated Mechanism of Toxicity

The toxicity of many chlorinated alkanes is not caused by the parent compound itself, but by its metabolic products. Based on studies of 1,2,3-trichloropropane, a plausible metabolic pathway for this compound involves two primary routes: cytochrome P450 (CYP450) oxidation and glutathione (GSH) conjugation[4]. Both pathways can generate highly reactive electrophilic intermediates that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Caption: Postulated metabolic activation pathway for this compound.

Section 4: Occupational Safety and Exposure Control

There are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this compound[10][11]. In the absence of specific limits, all work must be engineered to keep exposure to the absolute minimum.

Engineering Controls

The primary engineering control is the mandatory use of a properly functioning chemical fume hood for all procedures involving this compound[12][13]. The fume hood sash should be kept as low as possible. All containers must be sealed when not in use to prevent the release of fugitive vapors[1].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

| PPE Type | Specification and Rationale |

| Hand Protection | Double-gloving is recommended. Use a robust glove material such as Viton® or neoprene as the outer glove. A disposable nitrile glove can be worn as an inner layer[13]. Causality : Halogenated solvents can penetrate standard nitrile or latex gloves quickly. Neoprene offers better resistance. Double gloving provides protection in case the outer glove is breached. |

| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashes or energetic reactions[14]. Causality : The compound is a serious eye irritant, and splashes can cause significant damage. |

| Skin/Body Protection | A flame-resistant laboratory coat, fully buttoned, is required. Wear long pants and fully enclosed, chemical-resistant shoes[15]. Causality : Prevents accidental skin contact from drips or small spills. |

| Respiratory Protection | Not required if work is conducted within a certified chemical fume hood. For emergency situations or spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary[14]. |

Section 5: Standard Operating Protocol for Safe Handling

This protocol provides a self-validating system for the safe laboratory use of this compound.

Step 1: Pre-Operational Review 1.1. Confirm you have read and understood this guide and the manufacturer's SDS. 1.2. Locate and verify the functionality of the nearest emergency shower, eyewash station, and fire extinguisher. 1.3. Prepare a designated hazardous waste container specifically for "Halogenated Organic Waste"[12]. 1.4. Ensure all necessary PPE is available and in good condition.

Step 2: Work Area Preparation 2.1. Perform all work in a chemical fume hood. 2.2. Cover the work surface with absorbent, disposable bench paper. 2.3. Place all necessary equipment (glassware, reagents, waste container) inside the fume hood before starting.

Step 3: Handling and Use 3.1. Don all required PPE (lab coat, goggles, double gloves). 3.2. Carefully measure and dispense the required amount of the chemical, keeping containers closed as much as possible. 3.3. Conduct the experiment, keeping the fume hood sash at the lowest practical height.

Step 4: Post-Operational Cleanup 4.1. All waste, including rinsate from cleaning glassware and contaminated consumables (e.g., pipette tips, bench paper), must be disposed of in the designated "Halogenated Organic Waste" container[14]. 4.2. Decontaminate reusable glassware within the fume hood by rinsing with a minimal amount of a suitable solvent (e.g., acetone). Collect all rinsate as hazardous waste. 4.3. Wipe down the work surface within the fume hood. 4.4. Remove outer gloves and dispose of them as hazardous waste. Remove inner gloves and wash hands thoroughly with soap and water.

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[1].

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention[1][2].

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

-

Ingestion: DO NOT induce vomiting . Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Spill Response Workflow

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Evaluation of the subchronic and reproductive effects of a series of chlorinated propanes in the rat. II. Toxicity of 1,2,2,3-tetrachloropropane and 1,1,2,2,3-pentachloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 1,2,3-Trichloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 1,2,3-Trichloropropane: a multisite carcinogen in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 1,2,3-TRICHLOROPROPANE | Occupational Safety and Health Administration [osha.gov]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Environmental fate and degradation of 1,1,2,3,3-Pentachloropropane

An In-depth Technical Guide to the Environmental Fate and Degradation of 1,1,2,3,3-Pentachloropropane

Introduction

This compound is a highly chlorinated aliphatic hydrocarbon. While not as extensively studied as other contaminants like 1,2,3-trichloropropane (TCP), its chemical structure suggests it may share similar properties of environmental persistence and toxicity.[1][2] Chlorinated propanes are often byproducts of industrial chemical manufacturing processes, such as the production of epichlorohydrin, and have been components of solvent mixtures and soil fumigants.[1][2][3] Due to their chemical stability and resistance to natural degradation processes, these compounds can persist in the environment, leading to long-term contamination of soil and groundwater.[2][4]

This guide provides a comprehensive analysis of the environmental fate of this compound. Given the limited direct research on this specific isomer, this document leverages data from the closely related and well-studied compound, 1,2,3-trichloropropane (TCP), to infer potential degradation pathways and environmental behavior. This comparative approach is essential for building a predictive understanding and designing effective remediation strategies in the absence of compound-specific data.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of a chemical is governed by its physical and chemical properties. These parameters dictate its tendency to partition between air, water, soil, and biota. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₅ | [5] |

| Molecular Weight | 216.3 g/mol | [5] |

| CAS Number | 15104-61-7 | [5] |

| Boiling Point | ~196.1 °C | [6] |

| Density | ~1.6 g/cm³ | [6] |

| LogP (Octanol-Water Partition Coeff.) | 3.60 | [6] |

| Vapor Pressure | 0.6 mmHg at 25°C | [6] |

The high LogP value of 3.60 indicates that this compound is lipophilic, suggesting a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms.[6][7] Its moderate vapor pressure suggests that volatilization from surface soils and water can be a significant transport pathway.[6][8]

Environmental Fate and Transport

Mobility in Soil and Water

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, sediment).[11] The octanol-water partition coefficient (Kow, often expressed as LogP or Log Kow) is a key indicator of a chemical's bioaccumulation potential.[7][11] With a LogP of 3.60, this compound is expected to bioaccumulate in aquatic and terrestrial organisms.[6] This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain, posing a risk to higher trophic-level organisms.[12]

Degradation Pathways: Abiotic and Biotic Transformations

The persistence of this compound in the environment is determined by its susceptibility to degradation through chemical (abiotic) and biological (biotic) processes. Highly chlorinated alkanes are notoriously recalcitrant.[2][13][14]

Abiotic Degradation

Abiotic degradation involves the transformation of a chemical without the involvement of microorganisms. Key abiotic pathways for chlorinated compounds include hydrolysis, photolysis, and reduction.

-

Hydrolysis : This process involves the reaction of the compound with water. For many chlorinated alkanes like TCP, hydrolysis under ambient pH and temperature conditions is extremely slow and considered negligible.[13][14] Degradation via hydrolysis may become more favorable only under engineered conditions, such as at high pH or the high temperatures associated with in-situ thermal remediation.[14][15]

-

Atmospheric Photolysis : In the atmosphere, the primary degradation mechanism for organic compounds is reaction with photochemically produced hydroxyl radicals (•OH).[8] For the related compound 1,2,3-trichloropropane, the atmospheric half-life is estimated to be around 15 days, suggesting this is a viable, albeit not rapid, degradation pathway if the compound volatilizes.[8] Direct photolysis is unlikely as it lacks a chromophore to absorb light at relevant wavelengths.[8]

-

Reductive Dechlorination : Under anoxic conditions, chlorinated compounds can be abiotically degraded through reduction by certain minerals or zero-valent metals. Studies on TCP have shown that while reduction by zero-valent iron (ZVI) is slow, reduction by zero-valent zinc (ZVZ) is significantly faster and more effective, proceeding without the formation of problematic intermediates.[13][15] This suggests that engineered systems using ZVZ could be a viable remediation strategy for sites contaminated with pentachloropropanes.

Biotic Degradation

Microbial activity is a primary driver of contaminant degradation in the environment. However, the high degree of chlorination in this compound presents a significant challenge for microorganisms.

-

Aerobic Biodegradation : No known natural microorganisms can use highly chlorinated propanes like TCP as a sole carbon and energy source for growth under aerobic conditions.[2] However, degradation can occur via cometabolism, where an enzyme produced by a microbe to metabolize its primary growth substrate fortuitously transforms the contaminant. Propane-oxidizing bacteria, which express propane monooxygenase, have been shown to cometabolically degrade TCP.[4][16] This pathway could potentially transform this compound, though likely at slow rates.

-

Anaerobic Biodegradation : Under anaerobic (oxygen-free) conditions, a process called reductive dechlorination can occur, where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. For TCP, anaerobic degradation has been observed to produce intermediates like 1,2-dichloropropane and 1-chloropropane.[4] This pathway is a critical natural attenuation process for many chlorinated solvents and represents the most likely biological degradation route for this compound in anoxic subsurface environments.

Caption: Potential abiotic and biotic degradation pathways for this compound.

Experimental Protocol: Assessing Biodegradation in a Soil Microcosm

To determine the biodegradability of this compound, a laboratory microcosm study is a fundamental experimental approach. This protocol outlines a self-validating system to assess degradation under controlled anaerobic conditions.

Objective: To quantify the rate of anaerobic biodegradation of this compound in soil and identify major degradation products.

Methodology:

-

Soil Collection and Preparation:

-

Collect soil from a representative site. If possible, use soil from a location with a history of chlorinated solvent contamination to increase the likelihood of containing adapted microbial communities.

-

Sieve the soil to remove large debris and homogenize.

-

Characterize the soil for key parameters: pH, organic carbon content, and microbial biomass.

-

-

Microcosm Setup:

-

In an anaerobic glovebox, dispense a known mass of soil (e.g., 50 g) into sterile serum bottles (e.g., 160 mL).

-

Prepare a sterile, anaerobic mineral medium and add it to the soil to create a slurry.

-

Spike the microcosms with a known concentration of this compound dissolved in a minimal-volume carrier solvent (e.g., methanol).

-

-

Experimental Treatments (in triplicate):

-

Live Treatment: Soil slurry spiked with the target compound.

-

Killed Control: Soil slurry that has been autoclaved or treated with a chemical sterilant (e.g., mercuric chloride) before spiking. This control accounts for abiotic losses.

-

No-Spike Control: Live soil slurry without the target compound to monitor for background microbial activity.

-

-

Incubation and Sampling:

-

Crimp-seal all bottles with Teflon-lined septa.

-

Incubate in the dark at a constant temperature (e.g., 25°C).

-

Periodically, sacrifice triplicate bottles from each treatment.

-

Analyze the aqueous phase for the parent compound and potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis:

-

Compare the concentration of this compound in the live treatments to the killed controls over time. A statistically significant decrease in the live samples relative to the controls indicates biodegradation.

-

Plot the concentration versus time to calculate a degradation rate constant.

-

Identify and quantify any daughter products that appear in the live samples to elucidate the degradation pathway.

-

Caption: Experimental workflow for a soil microcosm biodegradation study.

Ecotoxicity and Environmental Risk

This compound is classified as toxic if swallowed.[5][17][18] While specific ecotoxicity data is limited, related compounds demonstrate significant aquatic toxicity. For example, pentachlorothiophenol (PCTP), another persistent organochlorine, shows high toxicity to fish species like zebrafish and golden orfe.[12][19] Given its structure and classification, this compound is expected to be toxic to aquatic life, and its persistence and bioaccumulative nature suggest it could pose a long-term risk to ecosystems.[18]

Conclusion and Future Research

This compound possesses the physicochemical characteristics of a persistent and bioaccumulative environmental contaminant. While specific degradation data is scarce, analysis of structural analogues like 1,2,3-trichloropropane provides a strong basis for predicting its environmental behavior.

-

Persistence: It is likely to be highly persistent, particularly in anoxic subsurface environments where abiotic degradation is slow.

-

Degradation: The most probable degradation pathways are slow anaerobic reductive dechlorination and potential cometabolism by specific microbial groups under aerobic conditions. Engineered abiotic reduction using zero-valent zinc may offer a promising remediation approach.

-

Transport: It poses a risk to groundwater due to its potential for leaching and is likely to bioaccumulate in food webs.

Key knowledge gaps that require further research include:

-

Determination of compound-specific degradation rates and pathways under various environmental conditions.

-

Quantification of its sorption coefficient (Koc) in different soil types to improve mobility models.

-

Comprehensive ecotoxicological studies to establish its effects on a range of relevant aquatic and terrestrial organisms.

Addressing these research needs is critical for developing accurate risk assessments and effective management strategies for sites contaminated with this and other emerging chlorinated pollutants.

References

-

PubChem. (n.d.). 1,1,2,2,3,3-Pentachloropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Tratnyek, P. G., Salter-Blanc, A. J., & Johnson, R. L. (2014). Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. Defense Technical Information Center. Retrieved from [Link]

- Kim, D., & Lee, H. (2023). PCTP: Toxicity, persistence, and safety considerations for potential contamination.

- Kim, D., & Lee, H. (2023). PCTP: Toxicity, persistence, and safety considerations for potential contamination.

- Johnson, A. W., & Good, J. M. (1978). Movement and Persistence of 1,2-dibromo-3-chloropropane in a Soil with a Plow-pan.

-

Chemsrc. (n.d.). 1,1,1,2,3-Pentachloropropane. Retrieved from [Link]

-

ChemBK. (n.d.). 1,1,2,2,3,3-PENTACHLOROPROPANE. Retrieved from [Link]

-

Tratnyek, P. G., Salter-Blanc, A. J., & Johnson, R. L. (2014). Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Dvorak, P., Bielska, L., Chrastinova, A., Prokop, Z., & Damborsky, J. (2014). Immobilized Synthetic Pathway for Biodegradation of Toxic Recalcitrant Pollutant 1,2,3-Trichloropropane. Environmental Science & Technology, 48(12), 6859-6866.

- Chen, Z., et al. (2021). [Advances in degradation mechanisms of 1,2,3-trichloropropane and remediation technology of contaminated sites]. Sheng Wu Gong Cheng Xue Bao, 37(10), 3578-3590.

- Bosma, T., Damborský, J., Stucki, G., & Janssen, D. B. (2002). Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene. Applied and Environmental Microbiology, 68(7), 3582–3587.

- Dvorak, P., Bielska, L., Chrastinova, A., Prokop, Z., & Damborsky, J. (2014). Immobilized synthetic pathway for biodegradation of toxic recalcitrant pollutant 1,2,3-trichloropropane. Environmental Science & Technology, 48(12), 6859-6866.

- Smidt, H., & de Vos, W. M. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Applied Microbiology and Biotechnology, 94(3), 579–588.